Product packaging for Chlorpromazine N-oxide(Cat. No.:CAS No. 1672-76-0)

Chlorpromazine N-oxide

Cat. No.: B195723
CAS No.: 1672-76-0
M. Wt: 334.9 g/mol
InChI Key: LFDFWIIFGRXCFR-UHFFFAOYSA-N
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Description

Chlorpromazine N-Oxide (CAS 1672-76-0) is a significant metabolite and process-related impurity of the antipsychotic drug Chlorpromazine . With the molecular formula C17H19ClN2OS and a molecular weight of 334.86 g/mol, this off-white solid is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, to ensure the highest quality and reliability for your research . This compound serves as a critical analytical standard in pharmaceutical research and development. Its primary applications include use as a reference standard for analytical method development (AMV), method validation, and Quality Control (QC) during the commercial production of Chlorpromazine and for filing Abbreviated New Drug Applications (ANDA) . A key pharmacokinetic study in healthy volunteers utilizing a specific radioimmunoassay revealed that after a single oral dose of Chlorpromazine, peak plasma concentrations of its N-oxide metabolite were considerably higher than those of the parent drug, highlighting its importance in understanding the drug's metabolism and profile . This compound is offered for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic human use. All information provided is for research reference purposes. Researchers are responsible for verifying the suitability of this product for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClN2OS B195723 Chlorpromazine N-oxide CAS No. 1672-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFWIIFGRXCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937295
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-76-0
Record name Chlorpromazine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpromazine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Chlorpromazine N Oxide

Chemical Synthesis Protocols

Chemical synthesis remains a primary route for the preparation of Chlorpromazine (B137089) N-oxide, primarily through the direct oxidation of the tertiary amine group on the aliphatic side chain of the chlorpromazine molecule.

Oxidation of Chlorpromazine Parent Compound via Peroxy Acid Reagents

The oxidation of the parent chlorpromazine compound using peroxy acid reagents is a well-established and direct method for synthesizing Chlorpromazine N-oxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective oxidants for converting tertiary amines to their corresponding N-oxides. organic-chemistry.org

The synthesis generally involves dissolving chlorpromazine in a suitable organic solvent and adding the peroxy acid reagent under controlled temperature conditions. One documented protocol involves the reaction of chlorpromazine with m-CPBA in dichloromethane (B109758) at 0 °C. In this specific synthesis, the reaction was stirred for four hours, and after extraction and purification by column chromatography, it afforded this compound in a 40% yield. rsc.org Another study reports the synthesis using m-CPBA in tetrahydrofuran, which resulted in a 67% yield. dergipark.org.trresearchgate.net Similarly, 3-chloroperoxybenzoic acid has been successfully used to oxidize the nitrogen atom in the N-10 side chain of chlorpromazine to produce the N-oxide. nih.gov

The reaction with peroxy acids must be carefully controlled, as over-oxidation can lead to the formation of side products. For instance, oxidation can also occur at the sulfur atom of the phenothiazine (B1677639) ring, leading to the formation of chlorpromazine sulfoxide (B87167) or the chlorpromazine N,S-dioxide. rsc.orgnih.gov The use of peroxyacetic acid, often prepared from the reaction of hydrogen peroxide and glacial acetic acid, is another method for oxidizing phenothiazines. nuph.edu.ua

Oxidizing ReagentSolventConditionsYieldReference
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane0 °C, 4 hours40% rsc.org
m-Chloroperoxybenzoic acid (m-CPBA)TetrahydrofuranNot specified67% dergipark.org.tr
3-Chloroperoxybenzoic acidNot specifiedNot specifiedNot specified nih.gov

Alternative Chemical Oxidation Approaches and Yield Optimization

Beyond peroxy acids, other oxidizing agents have been employed to synthesize chlorpromazine metabolites. Hydrogen peroxide is a common oxidant that can be used, sometimes in conjunction with a catalyst, to achieve oxidation. nih.gov For example, the N',S-dioxides of chlorpromazine have been successfully obtained through hydrogen peroxide oxidation. nih.gov

A notable alternative method involves a nitrite-catalyzed oxidation of chlorpromazine using hydrogen peroxide in an acetic acid medium. rsc.orgresearchgate.netrsc.org In this system, peroxonitrous acid (HO₂NO) is formed, which then oxidizes the chlorpromazine. rsc.orgrsc.org The reaction is cyclic, with the nitrite (B80452) being reduced and then re-oxidized to continue the process until it is consumed. rsc.orgrsc.org The order in which the reagents are added significantly impacts the reaction. rsc.orgrsc.org Another approach involves the reaction of chlorpromazine hydrochloride with a mixture of sodium nitrite and sulfanilic acid, which results in a precipitation reaction. jmchemsci.comjmchemsci.com

Electrochemical Synthesis Techniques for N-Oxide Derivatives

Electrochemical methods offer a green and controllable alternative to traditional chemical reagents for synthesizing drug metabolites. oup.combham.ac.uk The electrochemical oxidation of chlorpromazine has been investigated, primarily focusing on the oxidation of the phenothiazine core. mdpi.comresearchgate.net

Cyclic voltammetry studies of chlorpromazine reveal a complex, multi-step oxidation process. chemrxiv.orgmdpi.com The initial step is a reversible, one-electron transfer to form a stable chlorpromazine radical cation (CPZ•+). mdpi.comchemrxiv.orgmdpi.com This process occurs at the nitrogen and sulfur atoms within the tricyclic phenothiazine core. mdpi.com Subsequent oxidation steps occur at higher potentials and are typically irreversible, leading to various oxidation products. chemrxiv.orgmdpi.com

While electrochemical synthesis has been successfully used to prepare the S-oxide and S,S-dioxide metabolites of chlorpromazine on a multi-milligram scale, the selective synthesis of the N-oxide via this method is less commonly reported. chemrxiv.orgmdpi.com The challenge lies in controlling the potential to selectively oxidize the side-chain tertiary amine without concurrently oxidizing the more easily oxidized phenothiazine ring system. mdpi.com The development of specific electrode materials and reaction conditions is an area of ongoing research to achieve higher selectivity for N-oxide formation. analchemres.orgresearchgate.net

Strategies for Isotopic Labeling in Research Applications

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic studies. For chlorpromazine, stable isotope-labeled variants are used as internal standards for highly specific and accurate quantification in biological fluids by techniques such as gas chromatography/mass spectrometry (GC/MS). nih.gov

A common strategy is to replace hydrogen atoms with deuterium (B1214612) (D). Deuterium-labeled chlorpromazine, such as Chlorpromazine-d6 where the six hydrogen atoms on the two N-methyl groups of the side chain are substituted with deuterium, is frequently used. medchemexpress.comveeprho.comchemsrc.com This labeling is advantageous because the C-D bond is stronger than the C-H bond, making the label metabolically stable.

Another advanced labeling strategy involves the incorporation of both carbon-13 (¹³C) and deuterium. For instance, Chlorpromazine-¹³C,d₃ has one of its N-methyl groups substituted with a ¹³C atom and three deuterium atoms. vulcanchem.com This creates a mass shift that allows it to be easily distinguished from the unlabeled drug in mass spectrometry analysis, ensuring precise quantification in complex biological matrices. vulcanchem.com These labeled parent compounds are essential for tracing and quantifying the metabolic fate of chlorpromazine, including the formation of its N-oxide metabolite. nih.gov

Biotransformation and Metabolic Disposition of Chlorpromazine N Oxide

In Vivo Metabolic Fate in Animal Models

The metabolic journey of chlorpromazine (B137089) N-oxide, a significant metabolite of the antipsychotic drug chlorpromazine, has been a subject of extensive investigation in various animal models. These studies reveal a complex pattern of biotransformation, characterized by the formation of numerous primary and secondary metabolites, distinct excretion profiles, and a noteworthy reversion to its parent compound, chlorpromazine.

Primary and Secondary Metabolites Derived from Chlorpromazine N-oxide (e.g., Parent Chlorpromazine, Hydroxylated, Demethylated, Sulfoxide (B87167) Forms)

Following oral administration of this compound to rats, a range of metabolites are identifiable in both urine and feces. Notably, the N-oxide functional group is often not retained. The identified metabolites include the parent compound chlorpromazine, 7-hydroxychlorpromazine (B195717), chlorpromazine sulfoxide, N-desmethylchlorpromazine, and N-desmethylchlorpromazine sulfoxide. nih.govebi.ac.uk The presence of these same five metabolites after both oral and intraperitoneal administration suggests that the reduction of this compound is not confined to the gastrointestinal tract but also occurs at other systemic sites. ebi.ac.uk

In studies involving dogs and humans, the metabolism of this compound is also extensive, yielding between four and seven distinct metabolites in urine and feces. nih.gov Besides the unchanged this compound, the only other metabolite that keeps the N-oxide group is chlorpromazine N,S-dioxide. ebi.ac.uknih.gov The remaining identified metabolites are chlorpromazine and its derivatives, including 7-hydroxy, sulfoxide, N-desmethyl, 7-hydroxy-N-desmethyl, and N-desmethylsulfoxide forms. nih.gov Interestingly, while this compound itself was found in the feces of dogs, 7-hydroxy-N-desmethylchlorpromazine was only identified in human urine. nih.gov The detection of N-oxide compounds in the excreta of both humans and dogs is a key difference from findings in rats, where such compounds were not detected. nih.govnih.gov

MetaboliteDetected in RatsDetected in DogsDetected in Humans
ChlorpromazineYesYesYes
7-hydroxychlorpromazineYesYesYes
Chlorpromazine sulfoxideYesYesYes
N-desmethylchlorpromazineYesYesYes
N-desmethylchlorpromazine sulfoxideYesYesYes
This compoundNo (in excreta)Yes (in feces)Yes
Chlorpromazine N,S-dioxideNoYesYes
7-hydroxy-N-desmethylchlorpromazineNoNoYes (in urine)

Reversion of this compound to Chlorpromazine

A significant aspect of this compound's metabolic disposition is its ability to revert to the parent compound, chlorpromazine, in vivo. nih.govinchem.org Although this compound itself may lack in vitro activity, this reversion allows it to exert an indirect pharmacological effect. inchem.org The identification of chlorpromazine and its subsequent metabolites in animal studies following the administration of this compound confirms this metabolic reduction. nih.govebi.ac.uk This reversion process is not limited to the gut, as evidenced by its occurrence after intraperitoneal administration. ebi.ac.uk

In Vitro Enzymatic N-Oxidation of Chlorpromazine

The formation of this compound from its parent compound is a key metabolic step mediated by specific enzyme systems. In vitro studies have been instrumental in elucidating the roles of different enzymes in this process.

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

Flavin-containing monooxygenases (FMOs) are a crucial family of phase I metabolic enzymes that catalyze the oxidation of various nitrogen- and sulfur-containing compounds. nih.govresearchgate.netucl.ac.ukdergipark.org.tr FMOs are known to be involved in the N-oxidation of several drugs, including chlorpromazine. nih.govresearchgate.netannualreviews.org These enzymes, which require NADPH for their activity, are responsible for converting nucleophilic heteroatom-containing drugs into more polar, readily excretable N-oxide metabolites. researchgate.netsemanticscholar.org Human FMO1, for instance, has been shown to N-oxygenate the tertiary amine side chain of chlorpromazine. annualreviews.org The contribution of FMOs to drug metabolism can be significant and can help reduce the metabolic burden on other enzyme systems like cytochrome P450. nih.gov

Contribution of Cytochrome P450 Enzymes to Related Metabolic Processes

An in-depth examination of the biotransformation and metabolic pathways of this compound reveals complex interactions within biological systems. This article explores the tissue-specific enzymatic processes, comparative species metabolism, and microbial models that elucidate the formation of this significant metabolite.

Non Clinical Pharmacological Research and Bioactivity of Chlorpromazine N Oxide

Investigation of Indirect Bioactivity through Bioreduction to Parent Compound

Chlorpromazine (B137089) N-oxide (CPZ-NO), a major metabolite of the antipsychotic drug chlorpromazine (CPZ), has demonstrated pharmacological effects in in-vivo models that are primarily attributed to its metabolic conversion back to the parent compound. nih.govinchem.org This indirect bioactivity is a crucial aspect of its pharmacological profile, as the N-oxide itself shows limited intrinsic activity in various assays. inchem.orginchem.org

Research indicates that N-oxide metabolites of phenothiazines can undergo significant bioreduction to their corresponding tertiary amines in several species, including humans. inchem.org Studies administering CPZ-NO to rats have confirmed this metabolic pathway. Following a single oral dose of CPZ-NO, analysis of urine and faeces identified chlorpromazine and its other key metabolites, such as 7-hydroxychlorpromazine (B195717) and chlorpromazine sulfoxide (B87167). nih.gov Notably, CPZ-NO itself, or any metabolite retaining the N-oxide function, could not be detected, providing strong evidence of its comprehensive in-vivo conversion. nih.gov

Further investigations have shown that the antidopaminergic effects observed after intraperitoneal (i.p.) administration of CPZ-NO occur concurrently with its peripheral conversion back to chlorpromazine. nih.gov This suggests that CPZ-NO functions as a prodrug, being readily converted to CPZ or other active species which are then responsible for the observed pharmacological responses. nih.gov Therefore, the bioactivity of Chlorpromazine N-oxide in systemic applications is largely considered an indirect consequence of its reversion to chlorpromazine. inchem.org

Assessment of Intrinsic Pharmacological Activity of this compound in Research Models

In contrast to its indirect activity in vivo, research models designed to assess the direct, intrinsic activity of this compound have consistently shown it to be pharmacologically inert. nih.govinchem.org These studies typically utilize in vitro systems or central administration routes that bypass the peripheral metabolic processes responsible for its reduction to chlorpromazine. nih.gov

In vitro experiments have failed to show significant antidopaminergic activity for CPZ-NO. nih.gov Specifically, it did not effectively compete for [3H]spiperone binding to dopamine (B1211576) receptors in rat striatal membranes, nor did it inhibit dopamine-stimulated adenylate cyclase activity in striatal homogenates. nih.gov These two assays are standard preclinical tests for assessing the potential of a compound to act as a dopamine antagonist, a key mechanism of antipsychotic drugs. wikipedia.org

Structure-Activity Relationship Studies within Phenothiazine (B1677639) N-Oxides

Structure-activity relationship (SAR) studies reveal critical differences among N-oxide metabolites of various phenothiazine antipsychotics. The pharmacological activity of these metabolites is highly dependent on the specific location of the N-oxide group within the molecule's side chain. nih.gov

A key comparative study highlights this principle by contrasting this compound with the N-oxides of fluphenazine (B1673473) and trifluoperazine. nih.gov In chlorpromazine, the N-oxidation occurs on the terminal nitrogen of the dimethylaminopropyl side chain. nih.gov This side-chain N-oxide (CPZ-NO) is devoid of intrinsic antidopaminergic activity. nih.gov

Conversely, for fluphenazine and trifluoperazine, N-oxidation occurs on the nitrogen within the piperazine (B1678402) ring (piperazinyl-4-NO). nih.gov Unlike CPZ-NO, these piperazinyl N-oxides exhibit significant antidopaminergic activity. They were shown to inhibit both [3H]spiperone binding and dopamine-stimulated adenylate cyclase in vitro, and they effectively antagonized amphetamine-induced locomotion when injected directly into the brain. nih.gov

This stark difference in activity underscores a critical SAR principle for phenothiazine N-oxides: N-oxidation on the terminal aliphatic amine side chain, as seen in chlorpromazine, results in an inactive metabolite, whereas N-oxidation on the piperazine ring, as seen in fluphenazine and trifluoperazine, can yield a pharmacologically active compound. nih.gov

Table 1: Comparative Intrinsic Activity of Phenothiazine N-Oxides in Research Models nih.gov
CompoundLocation of N-OxideIn Vitro Dopamine Receptor Binding InhibitionIn Vitro Dopamine-Stimulated Adenylate Cyclase InhibitionAntagonism of Amphetamine-Induced Behavior (Central Administration)
This compoundAliphatic Side-ChainInactiveInactiveInactive
Fluphenazine N-oxidePiperazine RingActiveActiveActive
Trifluoperazine N-oxidePiperazine RingActiveActiveActive

Comparative Bioactivity Profiles with Other Chlorpromazine Metabolites in Pre-Clinical Studies

When compared to other metabolites of chlorpromazine in pre-clinical studies, this compound generally exhibits a lack of direct pharmacological activity. In contrast, other metabolites, such as 7-hydroxychlorpromazine (7-OH-CPZ), are known to be active. nih.govnih.gov

While most pharmacological research focuses on neuroleptic activity, comparative studies have also been conducted in other domains, such as antimicrobial activity. A study assessing the antimycobacterial effects of chlorpromazine and its metabolites against Mycobacterium smegmatis provides a clear example of their differing bioactivity profiles. In this assay, CPZ-NO showed very limited activity, whereas 7-hydroxychlorpromazine and nor-chlorpromazine had activity closer to that of the parent compound. rsc.org The sulfoxide metabolites were largely inactive. rsc.org

Table 2: Comparative Antimycobacterial Activity (MIC₉₉) of Chlorpromazine and its Metabolites against M. smegmatis rsc.org
CompoundMIC₉₉ (µM)
Chlorpromazine (CPZ)117.26
7-hydroxychlorpromazine (M2)124.44
nor-chlorpromazine (M5)136.70
This compound (M3)995.43
Chlorpromazine sulfoxide (M1)>1990.89
nor-chlorpromazine sulfoxide (M6)>2077.89
Chlorpromazine-N-S-dioxide (M4)>1900.10

This data collectively indicates that in pre-clinical comparisons, this compound is one of the least active metabolites, with its primary significance stemming from its role as a metabolic precursor that can be reduced back to the active parent drug. nih.govinchem.org

Advanced Analytical Methodologies for Chlorpromazine N Oxide Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For chlorpromazine (B137089) N-oxide research, several chromatographic techniques have been instrumental.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. jcbms.orgirjponline.org It has been extensively used for the simultaneous determination of chlorpromazine and its metabolites, including chlorpromazine N-oxide, in biological samples like plasma. nih.gov

In a typical HPLC setup for this compound analysis, a C18 column is often employed for separation. nih.govresearchgate.net The mobile phase, a mixture of solvents, is carefully selected to achieve optimal separation of the target analytes. irjponline.org For instance, a gradient elution with a mobile phase consisting of a buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile) has been successfully used. UV detection is a common method for monitoring the separated compounds as they elute from the column. nih.gov

Research has demonstrated the utility of HPLC in metabolic studies of this compound in humans and dogs. nih.gov In these studies, metabolites were separated by HPLC before being subjected to mass spectrometric analysis for structural confirmation. nih.gov The chromatographic behavior of the metabolites, when compared with authentic standards, aids in their identification. nih.gov However, the complexity of the metabolic profile of chlorpromazine can present challenges, and the specificity of HPLC alone may have limitations in distinguishing between all metabolites in complex biological samples. nih.gov

Interactive Data Table: HPLC Methods for Chlorpromazine and Metabolite Analysis
CompoundColumnMobile PhaseDetectionApplicationReference
Chlorpromazine & MetabolitesC18Gradient: Ammonium formate (B1220265) buffer & AcetonitrileUVPlasma analysis
Chlorpromazine & Metabolites---Metabolite profiling in humans & dogs nih.gov
Chlorpromazine & 6 Metabolites--UVPlasma analysis nih.gov
Risperidone, Olanzapine, Haloperidol, Chlorpromazine, Ziprasidone-Gradient: Mobile phase A & BUVRat plasma analysis nih.gov
Clozapine, Clozapine N-oxide, Risperidone, etc.C18Methanol–water–dimethylamineUVHuman plasma analysis researchgate.net

Capillary Liquid Chromatography-Ultraviolet Detection (LC-UV) for Sensitive Analysis

For enhanced sensitivity, particularly when dealing with minute sample volumes such as those obtained from brain microdialysis, capillary liquid chromatography with ultraviolet detection (LC-UV) has proven to be a valuable tool. nih.govresearchgate.net This technique utilizes a narrow-bore column, which leads to lower flow rates and increased detection sensitivity. nih.gov

A specific and sensitive capillary LC-UV method has been developed for the simultaneous analysis of chlorpromazine and its N-oxide metabolite in rat brain microdialysates. nih.govresearchgate.net This method often incorporates a sample pre-treatment step, such as micro-extraction by packed sorbent (MEPS), to clean up the sample and concentrate the analytes. nih.govresearchgate.net The chromatographic separation is typically achieved on a reverse-phase column, such as an Acclaim Pepmap RP C18. nih.govresearchgate.net This sensitive method allows for the quantification of chlorpromazine and this compound at very low concentrations, with lower limits of quantification (LLOQ) reported to be as low as 0.5 nM for all compounds. nih.govresearchgate.net

Gas-Liquid Chromatography (GLC) in Metabolite Quantification

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, has also been applied to the analysis of chlorpromazine and its metabolites. The first GLC method for determining chlorpromazine and some of its metabolites in human plasma was developed in 1968. mdpi.com This early method utilized a packed column and an electron capture detector. mdpi.com

Later developments in GLC for chlorpromazine metabolite analysis, including this compound, involved coupling with mass spectrometry (GC-MS). nih.gov This combination provides high specificity and allows for quantification using techniques like inverse stable isotope dilution, where deuterium-labeled versions of the compounds serve as internal standards. nih.gov In some methodologies, this compound is reduced before derivatization for GLC analysis. researchgate.net GLC has been used to separate metabolites prior to mass spectrometric analysis in studies investigating the metabolism of this compound in rats. tandfonline.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in modern analytical science, providing detailed information about the mass-to-charge ratio of ions. jcbms.org When coupled with a separation technique like liquid chromatography, it becomes a highly powerful method for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the detection and quantification of drug metabolites in complex biological matrices. dergipark.org.tr This technique involves three stages of separation: sample extraction, chromatographic separation, and tandem mass spectrometric detection. sci-hub.se The use of multiple reaction monitoring (MRM) mode in MS/MS enhances the specificity of the analysis. researchgate.net

LC-MS/MS methods have been developed for the simultaneous quantification of multiple antipsychotic drugs, including chlorpromazine, in plasma. researchgate.net These methods are sensitive enough to detect subtherapeutic levels of the drugs. researchgate.net Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) to remove interferences from the biological matrix. researchgate.net It is important to note that the stability of this compound during sample processing is a critical consideration, as it can revert to the parent drug under certain conditions, such as in strongly alkaline solutions. sci-hub.se

Application of High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of unknown metabolites. nih.gov This technique has been instrumental in studying the metabolism of chlorpromazine and identifying its various transformation products.

In studies of chlorpromazine metabolism, HRMS, particularly when coupled with ultrahigh-performance liquid chromatography (UHPLC-Q-Orbitrap MS), has been used to identify and determine chlorpromazine and its major metabolites in various samples, including animal-derived foods. nih.gov The high mass accuracy allows for the determination of the elemental composition of the metabolites. For instance, the observation of mass shifts corresponding to the addition of oxygen atoms (M+16 or M+32) suggests oxidation reactions at carbon, sulfur, or nitrogen atoms. HRMS has also been used to reveal that light irradiation can trigger the oligomerization of chlorpromazine molecules. tandfonline.com In metabolic studies of this compound in humans and dogs, the structures of the identified metabolites were confirmed by comparing their mass spectra and chromatographic behaviors with those of authentic standards. nih.gov

Interactive Data Table: Mass Spectrometry Parameters for Chlorpromazine Metabolite Identification
AnalytePrecursor Ion [M+H]+Key Fragment IonsAnalytical TechniqueApplicationReference
Chlorpromazine319.1039-UHPLC-Q-Orbitrap MSStructural elucidation
Chlorpromazine Sulfoxide (B87167)--UHPLC-Q-Orbitrap MSIdentification in food samples
This compound--HPLC-MSMetabolite identification in humans nih.gov
Desmethylchlorpromazine--GC-MSQuantification in biological fluids nih.gov
7-hydroxychlorpromazine (B195717)--GC-MSQuantification in biological fluids nih.gov

Spectroscopic Characterization Techniques (e.g., UV, NMR)

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is utilized to study the electronic transitions within the molecule. The UV spectrum of this compound, when compared to the parent drug, reveals changes in the absorption maxima, which can be attributed to the N-oxidation of the phenothiazine (B1677639) ring system. These shifts in the UV-Vis spectrum provide initial evidence for the structural modification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the chemical environment of protons within the this compound molecule. Analysis of the ¹H-NMR spectrum of this compound allows for the precise assignment of chemical shifts to the protons in the phenothiazine nucleus and the aliphatic side chain. mdpi.com The presence of the N-oxide functional group induces characteristic downfield shifts in the signals of the adjacent protons, particularly those of the N-methyl groups and the methylene (B1212753) group attached to the nitrogen atom. This technique is crucial for confirming the site of oxidation. mdpi.com

Electrochemical and Polarographic Detection Methods

Electrochemical techniques offer high sensitivity and selectivity for the detection and quantification of this compound.

Cathode Ray Polarography for Quantitative Analysis

Cathode ray polarography has been effectively used for the quantitative analysis of this compound. oup.comresearchgate.net This technique measures the current that flows as a function of the potential applied to a dropping mercury electrode. The reduction of the N-oxide group produces a distinct polarographic wave. oup.comethernet.edu.et Research has demonstrated a linear relationship between the concentration of this compound and the polarographic response, typically within the range of 10⁻⁵ to 5 x 10⁻⁸ M in aqueous solutions. oup.comresearchgate.net This method allows for the determination of this compound even in the presence of other metabolites like Chlorpromazine sulphoxide, as their reduction potentials can often be resolved. oup.com

Electrochemiluminescent (ECL) Detection in Trace Analysis

Electrochemiluminescence (ECL) is a highly sensitive detection method that has been successfully applied to the trace analysis of chlorpromazine and its derivatives. acs.orgasianpubs.orgrsc.org While direct ECL studies specifically on this compound are less common, the principles are applicable. The ECL response is generated from the reaction of an electrochemically generated species with a coreactant, often Tris(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₃²⁺). acs.orgasianpubs.org The presence of the analyte can enhance or quench the ECL signal, allowing for its quantification. For instance, in the analysis of chlorpromazine, detection limits as low as 1.0 x 10⁻⁸ mol L⁻¹ have been achieved. asianpubs.org Given the structural similarity, ECL methods could be adapted for the sensitive detection of this compound in various matrices.

Sample Preparation Strategies for Biological and Environmental Samples (e.g., MEPS, QuEChERS)

Effective sample preparation is critical for accurate analysis of this compound in complex matrices like biological fluids and environmental samples.

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction (SPE) that utilizes a small amount of sorbent packed into a syringe. nih.gov This technique has been employed for the extraction and clean-up of chlorpromazine and its N-oxides from rat brain microdialysates. mdpi-res.com A mixed solid phase material is used to capture the analytes from the sample matrix. The analytes are then eluted with a suitable solvent before analysis. mdpi-res.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely used sample preparation technique, particularly for multi-residue analysis in food and environmental samples. science.gov A modified QuEChERS approach has been developed for the determination of chlorpromazine and its metabolites, including this compound, in animal-derived foods. nih.gov The procedure typically involves an extraction step with an organic solvent like acetonitrile, followed by a cleanup step using a combination of salts and sorbents to remove interferences. nih.gov

Method Validation Principles for Research Applications (e.g., Linearity, Limits of Quantification, Recovery, Precision)

Validation of analytical methods is essential to ensure the reliability and accuracy of research findings for this compound.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For instance, a validated HPLC-UV method for antipsychotic drugs, which could be adapted for this compound, demonstrated linearity in the range of 2.0–500.0 ng/ml with a correlation coefficient (R²) greater than 0.998. nih.gov Similarly, a QuEChERS-based method for chlorpromazine and its metabolites showed excellent linearity with R² values over 0.999 in the range of 2–400 μg kg⁻¹ in fish and 1–400 μg kg⁻¹ in pork.

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For the determination of chlorpromazine and its metabolites in animal-derived foods using a QuEChERS-UHPLC-Q-Orbitrap MS method, the LOQs were established at 2.0 μg kg⁻¹ in fish and 1.0 μg kg⁻¹ in pork. nih.gov

Recovery: Recovery studies are performed to evaluate the efficiency of the extraction procedure. In the analysis of chlorpromazine and its metabolites in animal-derived foods, the QuEChERS method yielded satisfactory recoveries ranging from 72% to 117%. nih.gov An HPLC method for multiple antipsychotics reported recoveries above 74.8% for all analytes. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For a validated HPLC method, the intra-day and inter-day precision were better than 7.44%. nih.gov

Degradation Pathways and Stability of Chlorpromazine N Oxide

Formation of Chlorpromazine (B137089) N-oxide as a Degradation Product of Chlorpromazine

Chlorpromazine N-oxide is formed through the oxidation of the tertiary amine group in the side chain of the chlorpromazine molecule. nih.govnih.gov This process is a key metabolic pathway in humans and other species. nih.govinchem.org The major routes of chlorpromazine metabolism include hydroxylation, N-oxidation, sulfoxidation, and demethylation. drugbank.comwikipedia.org Specifically, the N-dimethylaminopropyl side chain can be metabolized to an N-oxide. nih.govdrugbank.com

In addition to metabolic processes, chlorpromazine can degrade under various environmental conditions to form this compound. core.ac.uk Studies have shown that the degradation of chlorpromazine can involve N-oxidation as a major pathway. core.ac.uk The formation of this compound can also occur during the analysis of chlorpromazine samples, particularly under oxidative conditions. nih.gov

The molecular mass of an intermediate with an m/z value of 335 can correspond to either chlorpromazine sulfoxide (B87167) or chlorpromazine-N-oxide. mdpi.com

Degradation Kinetics and Mechanisms in Aqueous Solutions

The degradation of this compound in aqueous solutions is influenced by factors such as pH, temperature, and light exposure.

Studies on the stability of chlorpromazine and its degradation products have provided insights into the kinetics of these processes. For instance, the degradation of chlorpromazine in solution has been observed to follow first-order kinetics under certain conditions. core.ac.uk While specific kinetic data for the degradation of this compound is limited, the behavior of the parent compound suggests that its N-oxide derivative would also be susceptible to degradation in aqueous environments.

The mechanism of degradation can involve further oxidation or other chemical transformations. In some cases, N-oxide metabolites can be reduced back to the parent compound. inchem.org The degradation of chlorpromazine in solution is significantly affected by pH and temperature. At 25°C, chlorpromazine shows high stability, with only a slight decrease in concentration over 35 days. However, at 50°C, the degradation rate increases significantly, especially at neutral and basic pH.

Identification and Characterization of Subsequent Degradation Products (e.g., Chlorpromazine Sulfoxide-N-oxide)

The degradation of this compound can lead to the formation of further oxidized products. One such product is Chlorpromazine Sulfoxide-N-oxide. alentris.orgchemicea.comveeprho.com This compound results from the oxidation of both the sulfur atom in the phenothiazine (B1677639) ring and the nitrogen atom in the side chain. nih.gov

The identification and characterization of these degradation products are typically achieved using analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). mdpi.comresearchgate.net These methods allow for the separation and identification of various metabolites and degradation products based on their mass-to-charge ratios and fragmentation patterns. researchgate.net For instance, a polarographic method has been developed for the determination of this compound, Chlorpromazine Sulfoxide-N-oxide, and chlorpromazine sulfoxide in mixtures. oup.com

Table of Identified Degradation Products:

Compound Name Molecular Formula CAS Number
This compound C₁₇H₁₉ClN₂OS 1672-76-0
Chlorpromazine Sulfoxide-N-oxide C₁₇H₁₉ClN₂O₂S 10404-90-7
Chlorpromazine C₁₇H₁₉ClN₂S 50-53-3

Data sourced from PubChem and other chemical databases. nih.govnih.govalentris.orgoup.com

Impact of Environmental Conditions on Compound Stability in Research Samples

The stability of this compound in research samples is significantly influenced by environmental conditions such as light, temperature, and the chemical matrix of the sample.

Light: Phenothiazines, including chlorpromazine and its derivatives, are known to be photosensitive. mdpi.com Exposure to UV light can lead to the conversion of chlorpromazine into its metabolites, including the N-oxide. mdpi.comresearchgate.net Therefore, it is crucial to protect samples containing this compound from light to prevent photodegradation.

Temperature: As with many chemical compounds, temperature can affect the stability of this compound. Higher temperatures can accelerate degradation reactions. Studies on chlorpromazine have shown increased degradation at elevated temperatures. It is recommended to store research samples at low temperatures to maintain the integrity of the compound.

pH: The pH of the solution can also play a role in the stability of this compound. While the effect of pH on chlorpromazine degradation at room temperature is almost negligible, at higher temperatures, degradation is more pronounced at neutral and alkaline pH.

Oxidative Stress: The presence of oxidizing agents can promote the degradation of this compound and the formation of further oxidized products like Chlorpromazine Sulfoxide-N-oxide. nih.govnih.gov The inefficiency of oxidation in some cases suggests that indirect oxidation involving reactive oxygen species may occur. nih.gov

To ensure the accuracy of research findings, it is imperative to control these environmental factors during the collection, storage, and analysis of samples containing this compound.

Future Research Directions and Unexplored Avenues for Chlorpromazine N Oxide

Elucidation of N-Oxide Reductase Enzyme Systems and Substrate Specificity

The in vivo conversion of chlorpromazine (B137089) N-oxide back to its parent compound, chlorpromazine, is a critical aspect of its pharmacological activity. inchem.org This biotransformation is catalyzed by N-oxide reductase enzyme systems. However, the specific enzymes responsible for this reduction and their substrate specificity are not fully understood.

Future research should focus on identifying and characterizing the specific reductases involved in the metabolism of chlorpromazine N-oxide. While some N-oxide reductases, like trimethylamine-N-oxide (TMAO) reductase, exhibit high substrate specificity, others can reduce a broader range of N- and S-oxide compounds. nih.govwikipedia.org Determining which category the reductases acting on this compound fall into is a key area for investigation. Studies have shown that liver microsomes and other subcellular fractions contain NADPH-dependent N-oxide reductases that differ in their location and substrate preferences. sci-hub.se

Key research questions include:

Which specific human enzymes (e.g., cytochrome P450 isoforms, flavin-containing monooxygenases (FMOs), or other reductases) are primarily responsible for the reduction of this compound?

What are the kinetic parameters (Kmand Vmax) of these enzymes for this compound?

How does the structure of this compound influence its binding and reduction by these enzymes?

Investigating the substrate specificity of these enzymes will provide valuable insights into potential drug-drug interactions and individual variability in chlorpromazine metabolism.

Advanced Omics Approaches for Comprehensive Metabolome Analysis

The metabolism of chlorpromazine is complex, with over 100 theoretically possible metabolites. inchem.org Advanced "omics" technologies, particularly metabolomics, offer a powerful approach to comprehensively analyze the metabolic fate of chlorpromazine and its N-oxide metabolite. researchgate.neteuropa.eu

Future studies should employ high-resolution mass spectrometry (HRMS)-based metabolomics to identify and quantify the full spectrum of metabolites derived from this compound in various biological matrices, such as plasma, urine, and tissues. researchgate.netmdpi.com This can help in creating a detailed metabolic map and understanding the downstream pathways affected by this metabolite.

Table 1: Potential Applications of Omics in this compound Research

Omics TechnologyApplication in this compound Research
Metabolomics Comprehensive profiling of metabolites derived from this compound. researchgate.netmdpi.com
Transcriptomics Identifying changes in gene expression in response to this compound exposure. nih.gov
Proteomics Analyzing alterations in protein expression and post-translational modifications. nih.gov

Integrating multi-omics data can provide a holistic view of the cellular and systemic responses to this compound, potentially revealing new biomarkers for drug efficacy and toxicity. nih.gov

In-depth Mechanistic Studies of Prodrug Conversion and Pharmacological Activation

This compound is considered a prodrug because it is inactive in vitro but exerts pharmacological effects in vivo through its reduction back to the active chlorpromazine. inchem.org A deeper understanding of the mechanisms governing this conversion and subsequent pharmacological activation is crucial.

Future research should investigate the precise cellular and subcellular locations where the reduction of this compound occurs. The univalent oxidation of chlorpromazine can lead to the formation of a cation free radical, which is a key intermediate. nih.gov Understanding the stability and subsequent reactions of this radical is essential.

Key areas for mechanistic investigation include:

The role of the cellular redox environment in the conversion process.

The kinetics of the reduction reaction in different tissues and cell types.

These studies will clarify how the prodrug strategy contributes to the therapeutic effects and potential side effects of chlorpromazine.

Environmental Monitoring and Fate of this compound in Relevant Matrices

The widespread use of chlorpromazine has led to its detection in the environment, particularly in water systems. mdpi.comrsc.org The environmental fate of chlorpromazine and its metabolites, including the N-oxide, is a growing concern. Chlorpromazine is known to be persistent in river water and can adsorb strongly to sediment. researchgate.net

Future research should focus on developing sensitive and selective analytical methods for the detection and quantification of this compound in various environmental matrices, such as wastewater, surface water, and sediment. mdpi.comresearchgate.net Studies investigating its degradation pathways under different environmental conditions (e.g., photolysis, biodegradation) are also critical. researchgate.netresearchgate.net While chlorpromazine itself is classified as not readily biodegradable, it can be transformed into numerous products. researchgate.net

Table 2: Environmental Fate of Chlorpromazine and its Metabolites

Environmental CompartmentKey Findings and Research Needs
Water Chlorpromazine can persist for weeks in river water, especially with limited sunlight. researchgate.net Future studies should specifically track the presence and stability of this compound.
Sediment Chlorpromazine exhibits strong sorption to sediment. researchgate.net The binding affinity of this compound to sediment particles needs to be determined.
Biota The potential for bioaccumulation and biotransformation of this compound in aquatic organisms requires investigation.

Understanding the environmental behavior of this compound is essential for assessing its ecological risks and developing effective remediation strategies.

Application of Computational Chemistry and Molecular Dynamics Simulations in N-Oxidation Studies

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating chemical reactions and molecular interactions at an atomic level. cuny.eduresearchgate.net These approaches can provide significant insights into the N-oxidation of chlorpromazine and the properties of its N-oxide metabolite.

Quantum chemical calculations can be used to study the electronic structure and reactivity of the nitrogen atom in chlorpromazine, helping to predict the likelihood of N-oxidation. researchgate.netacs.orgworldscientific.com These methods can also elucidate the mechanism of N-oxidation by enzymes like FMO and cytochrome P450. researchgate.net

MD simulations can be employed to model the interaction of this compound with its target enzymes and biological membranes. nih.govmdpi.com This can help to understand the structural basis for its reduction and its transport across cellular barriers. Simulations have been used to study the interaction of neutral chlorpromazine with phospholipid monolayers, providing insights into its location and effect on membrane order. nih.gov The oxidation state of chlorpromazine influences its conformation, with the neutral form being "butterfly-shaped" and the oxidized cation radical being more planar. nih.govacs.org

Future computational studies could focus on:

Predicting the regioselectivity of N-oxidation in chlorpromazine and related phenothiazines.

Simulating the binding of this compound to the active site of reductase enzymes.

Modeling the permeation of this compound across the blood-brain barrier.

These computational approaches, in conjunction with experimental studies, will provide a more complete picture of the chemical and biological properties of this compound.

Q & A

Basic Research Questions

Q. How can researchers identify and quantify Chlorpromazine N-oxide (CPZNO) in biological matrices?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to isolate CPZNO based on its molecular ion ([M+H]+ = 335 amu) and fragmentation patterns. Cross-validate with radioimmunoassay (RIA) after selective extraction to minimize cross-reactivity with structurally similar metabolites like chlorpromazine sulfoxide (CPZSO) or 7-hydroxychlorpromazine (7-OHCPZ). For example, extraction RIA can detect CPZNO in plasma at concentrations as low as 0.25 ng/ml .

Q. What experimental variables influence CPZNO stability during sample preparation?

  • Methodology : Sterilization methods (e.g., autoclaving) and oxygen availability significantly impact CPZNO degradation. Under oxygen-rich conditions, CPZNO may further oxidize to sulfone derivatives, while oxygen-deficient environments favor reduction back to chlorpromazine. Use stability-indicating assays (e.g., LC-MS with full ion current monitoring) to track degradation products like nor-chlorpromazine (285 amu) or sulfoxides .

Q. How reliable are direct RIA methods for CPZNO quantification without prior extraction?

  • Methodology : Direct RIA often overestimates CPZNO due to cross-reactivity with metabolites (e.g., 7-OHCPZ or CPZSO). Implement a cross-reactants challenge by spiking blank plasma with 2-5x excess potential interferents. Compare results with extraction-based RIA (e.g., solid-phase extraction) to validate specificity. For example, CPZSO at 500 ng/ml caused a 20% false-positive signal in direct RIA .

Advanced Research Questions

Q. How does CPZNO metabolism differ across species, and what are the implications for translational studies?

  • Methodology : Administer radiolabeled CPZNO (e.g., 14C-CPZNO) to rats, dogs, and humans, then profile metabolites in urine/feces via HPLC-UV/MS . Rats predominantly reduce CPZNO to chlorpromazine, while humans exhibit slower reduction and higher sulfoxide formation. Species-specific differences in flavin-containing monooxygenase (FMO) activity explain these variations .

Q. What pharmacokinetic models best describe CPZNO dynamics after oral vs. intravenous dosing?

  • Methodology : In human trials, CPZNO exhibits multicompartmental kinetics post-IV administration (10 mg dose), with a terminal half-life of 8–12 hours. After oral dosing (25–100 mg), bioavailability is <5% due to first-pass metabolism. Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability in FMO3 expression and enterohepatic recirculation .

Q. How do degradation pathways of CPZNO inform formulation design for long-term stability?

  • Methodology : Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS reveal that CPZNO degrades via N-oxide reduction (pH-dependent) and sulfoxidation (light-sensitive). Optimize formulations with antioxidants (e.g., ascorbic acid) and opaque packaging to mitigate these pathways. Freeze-thaw cycles in plasma samples also reduce CPZNO recovery by 15–20% .

Q. What role does CPZNO play in chlorpromazine’s neuropharmacological effects?

  • Methodology : Compare prolactin secretion and dopamine receptor binding in rats administered CPZNO vs. chlorpromazine. CPZNO’s weaker D2 receptor affinity (IC50 = 120 nM vs. 8 nM for chlorpromazine) suggests it contributes minimally to antipsychotic effects but may modulate oxidative stress via FMO-mediated pathways .

Contradictions and Resolution

  • Evidence Conflict : Early RIA studies (Abraham, 1969) reported high CPZNO plasma levels, but later cross-reactant challenges revealed overestimation due to 7-OHCPZ interference .
  • Resolution : Use orthogonal methods (e.g., LC-MS/MS with MRM transitions for CPZNO at m/z 335→100 and 335→58) to confirm RIA results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.